6-Chloro-N-ethyl-N-methylpyrimidin-4-amine
Description
6-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a pyrimidine derivative featuring a chloro substituent at position 6 and ethyl/methyl groups on the exocyclic amine at position 2. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and π-π interactions . The ethyl and methyl substituents on the amine group modulate steric and electronic properties, influencing solubility, bioavailability, and reactivity.
Structure
2D Structure
Properties
IUPAC Name |
6-chloro-N-ethyl-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-3-11(2)7-4-6(8)9-5-10-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYZJRGBWVGUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651010 | |
| Record name | 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959241-43-1 | |
| Record name | 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, with the chemical formula and CAS number 959241-43-1, is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chlorine atom and an ethyl and methyl substitution on the nitrogen atoms, which may influence its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related pyrimidine derivatives. For instance, certain 4-aminoquinoline-pyrimidine hybrids have demonstrated significant antiproliferative activity against various cancer cell lines. In vitro assays revealed that some compounds exhibited IC50 values as low as against chloroquine-sensitive and resistant strains of Plasmodium falciparum, indicating strong biological activity without cytotoxicity towards normal cells .
The mechanism of action for these compounds often involves DNA alkylation , which disrupts the cell cycle and induces apoptosis in tumor cells. The presence of halogen substituents, such as chlorine, has been shown to enhance this effect by increasing the reactivity of the compound towards nucleophilic sites in DNA .
Antimalarial Activity
In addition to anticancer properties, derivatives similar to this compound have been evaluated for antimalarial activity . A series of synthesized hybrids demonstrated potent effects against both chloroquine-sensitive and resistant strains of P. falciparum, with some compounds showing IC50 values below and comparable efficacy to standard treatments like chloroquine . The binding affinity of these compounds to heme was also studied, suggesting a potential mechanism involving inhibition of β-hematin formation, which is crucial for the survival of malaria parasites .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications on the pyrimidine ring significantly influence biological activity. For example:
| Compound | Substituent | IC50 (μM) | Activity |
|---|---|---|---|
| This compound | Ethyl & Methyl | TBD | TBD |
| 4-Aminoquinoline-Pyrimidine Hybrid | Various | <0.05 | Antimalarial |
| 2,4-Dichloro-6-methylpyrimidine | Chloroethyl | 4.24 | Anticancer |
This table illustrates that specific substitutions can enhance or diminish the biological activity of pyrimidine derivatives.
Case Studies and Research Findings
- In Vitro Studies : A study evaluating various substituted pyrimidines found that specific compounds showed significant antiproliferative effects on HeLa cells at concentrations lower than , indicating a non-selective but potent activity .
- In Vivo Activity : Selected compounds from the hybridization studies were tested in P. berghei mouse models, showing mild suppression of parasitemia, thus supporting their potential as antimalarial agents .
- Molecular Docking Studies : Docking simulations have predicted strong interactions between these compounds and their biological targets, suggesting that modifications can lead to enhanced binding affinities and selectivity towards specific receptors or enzymes involved in disease pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, highlighting substituent effects on physicochemical and biological properties:
Key Observations:
Substituent Effects on Reactivity :
- Nitro groups (e.g., in 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine) enable reduction to amines, a critical step in prodrug activation .
- Chloro at position 6 is conserved across analogs, suggesting its role as a leaving group or pharmacophore .
Steric and Electronic Modifications: N,N-Dimethyl analogs exhibit higher lipophilicity than N-monoalkyl derivatives, impacting membrane permeability . Bulky substituents (e.g., phenethyl, fluorobenzyl) enhance target affinity but may reduce solubility .
Biological Relevance: Pyridinyl and phenyl groups (e.g., in 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine) facilitate interactions with enzyme active sites, as seen in methionine aminopeptidase inhibitors . Fluorine substitution (e.g., in 6-Chloro-N-(4-fluorobenzyl)pyrimidin-4-amine) improves binding through electronegativity and van der Waals interactions .
Preparation Methods
Step 1: Starting Material Preparation
- 2,4,6-Trichloropyrimidine or 2,4-dichloropyrimidine is used as the starting material.
- Commercial availability or synthesis from pyrimidine precursors via chlorination is common.
Step 2: Amination at the 4-Position
- The chlorine at the 4-position is selectively substituted by a secondary amine, typically N-ethyl-N-methylamine .
- The reaction is carried out under controlled temperature conditions to favor substitution at the 4-position while retaining the 6-chloro substituent.
- Solvents such as ethanol, dimethylformamide (DMF), or acetonitrile are used.
- Bases like potassium carbonate or triethylamine may be employed to facilitate nucleophilic substitution.
Step 3: Purification and Isolation
- The reaction mixture is quenched and neutralized.
- The product is isolated by extraction or crystallization.
- Purification is achieved by recrystallization or chromatographic techniques.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Amination at 4-position | N-ethyl-N-methylamine, base (K2CO3), solvent (DMF) | 50–80 °C | 70–85 | Selective substitution at 4-position |
| Purification | Extraction, recrystallization | Ambient | — | High purity product obtained |
Alternative Synthetic Routes
- Some patents describe the use of 6-chloro-4-aminopyrimidine as an intermediate, which is then alkylated with ethyl and methyl halides under basic conditions to afford the target compound.
- Another approach involves the direct alkylation of 6-chloro-4-aminopyrimidine using ethyl iodide and methyl iodide sequentially or via reductive amination methods.
Research Findings and Optimization
- The selective substitution at the 4-position over the 6-position is critical; reaction temperature and solvent choice significantly affect regioselectivity.
- The use of secondary amines with pre-installed ethyl and methyl groups avoids multiple alkylation steps and improves overall yield.
- Avoiding harsh conditions prevents dehalogenation or over-substitution, preserving the 6-chloro group essential for biological activity.
Summary Table of Preparation Methods
| Method Type | Starting Material | Key Reagents | Reaction Type | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct SNAr substitution | 2,4,6-Trichloropyrimidine | N-ethyl-N-methylamine, base | Nucleophilic aromatic substitution | High selectivity, straightforward | Requires careful temperature control |
| Alkylation of 6-chloro-4-aminopyrimidine | 6-Chloro-4-aminopyrimidine | Ethyl iodide, methyl iodide | Alkylation (SN2) | Stepwise control of alkyl groups | Multiple steps, possible side reactions |
| Reductive amination | 6-Chloro-4-aminopyrimidine | Acetaldehyde, methylamine, reducing agent | Reductive amination | One-pot synthesis possible | More complex reaction setup |
Q & A
Q. What synthetic methodologies are commonly employed for 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine?
- Methodological Answer : Synthesis typically involves palladium-catalyzed amination of chloro-substituted pyrimidine precursors with ethylmethylamine. Key steps include:
-
Reaction monitoring via TLC to track progress and optimize time .
-
Purification using column chromatography or recrystallization.
Alternative routes may use nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF), though steric hindrance from substituents can affect yields .Table 1: Representative Synthetic Approaches
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer : Critical techniques include:
- ¹H/¹³C NMR : Resolves substituent patterns (e.g., N-ethyl vs. N-methyl groups) and confirms regiochemistry .
- HRMS : Validates molecular formula (e.g., C₇H₁₁ClN₃) .
- X-ray crystallography : Provides absolute configuration and hydrogen-bonding networks (e.g., intramolecular N—H⋯N interactions) .
- TLC/HPLC : Monitors reaction progress and purity (>95% by area normalization) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
- Conduct reactions in a fume hood to prevent inhalation of volatile byproducts.
- Store waste separately and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How can computational methods optimize synthesis and reaction design?
- Methodological Answer :
- Reaction path search algorithms (e.g., quantum chemical calculations) predict intermediates and transition states, narrowing optimal conditions (solvent, catalyst, temperature) .
- Machine learning integrates experimental data to refine computational models, creating feedback loops for faster optimization .
Q. How do substituent variations on the pyrimidine core influence bioactivity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies compare analogs (e.g., chloro vs. fluoro substituents) using:
- In vitro assays (e.g., antimicrobial or enzyme inhibition tests) .
- Docking simulations to assess binding affinity with biological targets (e.g., malaria parasite proteins) .
- Example: Bulkier substituents (e.g., adamantyl) may enhance target selectivity but reduce solubility .
Q. What structural insights can crystallography provide for this compound?
- Methodological Answer :
- X-ray crystallography reveals:
- Intramolecular hydrogen bonds (e.g., N—H⋯N interactions stabilizing the pyrimidine core) .
- Dihedral angles between aromatic rings, influencing molecular rigidity and interaction with targets .
- Data interpretation requires software like Olex2 or SHELX for refinement .
Q. How can contradictions in reaction yields or data be resolved?
- Methodological Answer :
- Systematically vary parameters (catalyst loading, solvent polarity, temperature) using design of experiments (DoE) .
- Cross-validate results with multiple techniques (e.g., NMR vs. HRMS for purity) .
- Replicate studies under inert atmospheres to exclude moisture/oxygen interference .
Q. What role does this compound play in drug discovery pipelines?
- Methodological Answer :
- Serves as a scaffold for antimalarial agents (e.g., chloroquine analogs with modified amine groups) .
- Used in proteolysis-targeting chimeras (PROTACs) due to its ability to bind E3 ligases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
